molecular formula C26H29N3O3 B2801682 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 222716-52-1

6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2801682
CAS No.: 222716-52-1
M. Wt: 431.536
InChI Key: LSWPGBQTBQUIMB-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. The starting materials and reagents may include:

  • Ethyl acetoacetate
  • 2-hydroxyacetophenone
  • 1-methyl-1H-benzimidazole
  • Piperidine
  • Various catalysts and solvents

The reaction conditions often involve heating, refluxing, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Condensation

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., sodium borohydride)
  • Substituting agents (e.g., halogens)
  • Condensing agents (e.g., acetic anhydride)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one include:

  • Flavonoids
  • Coumarins
  • Benzimidazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of chromen-4-one and benzimidazole moieties, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-4-17-14-18-24(31)22(26-27-20-10-6-7-11-21(20)28(26)3)16(2)32-25(18)19(23(17)30)15-29-12-8-5-9-13-29/h6-7,10-11,14,30H,4-5,8-9,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWPGBQTBQUIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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